草甘膦乙酯

描述

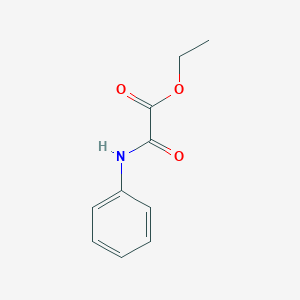

Ethyl oxanilate, a compound of interest in various chemical and synthetic processes, has been studied for its unique properties and applications in fields such as materials science and organic chemistry. The synthesis and characterization of ethyl oxanilate and its derivatives are crucial for understanding their potential uses in industrial and research settings.

Synthesis Analysis

The synthesis of ethyl oxanilate derivatives involves reactions under specific conditions to achieve the desired chemical structure. For instance, the synthesis of fluorine-substituted ethyl oxanilates was achieved by reacting aniline derivatives with diethyl oxalate under solvent-free conditions. This process selectively produced ethyl oxanilate derivatives, with the fluoro derivative showing potential applications due to its unique properties (Iskra, Titan, & Meglič, 2013).

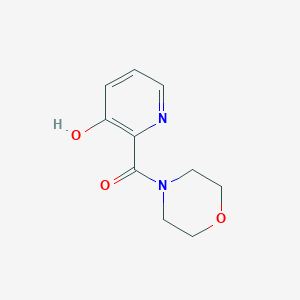

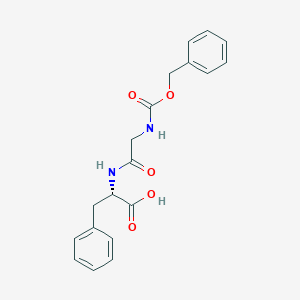

Molecular Structure Analysis

The molecular structure of ethyl oxanilate and its derivatives has been elucidated through various analytical techniques. For example, the synthesis and characterization of specific polyaniline derivatives provided insights into their molecular structures, indicating similarities with polyaniline and suggesting the formation of polarons. This analysis highlights the intricate molecular arrangements and the potential for electrical conductivity (Lin & Yang, 2001).

Chemical Reactions and Properties

Ethyl oxanilate undergoes various chemical reactions, leading to the formation of different derivatives with unique properties. The reactivity of ethyl oxanilate with different reagents under specific conditions highlights its versatility in synthetic chemistry. For example, reactions involving ethyl 4-oxoalkanoates demonstrated the potential to form bicyclic lactams, showcasing the chemical diversity and reactivity of ethyl oxanilate derivatives (Wedler, Schick, Scharfenberg-Pfeiffer, & Reck, 1992).

科学研究应用

农业中的配子体草甘膦乙酯衍生物作为配子体,特别是在雌雄同株植物(如普通小麦(普通小麦 L.))中的应用进行了研究。与标准剂相比,草甘膦乙酯的氟衍生物被发现有效且毒性较低,可促进小麦的雄性不育 (Iskra、Titan 和 Meglič,2013).

N-芳基异吲哚啉-1-酮的合成草甘膦乙酯用于合成 5,6-二氢菲啶衍生物,展示了它们在有机化学中的作用和在药物中的潜在应用 (Zheng、Yu、Wu 和 Dai,2010).

气相消除动力学草甘膦乙酯的气相消除动力学的理论研究揭示了它们的化学行为,这对于理解它们在各种应用中的环境影响和行为至关重要 (Mora、Loroño、Córdova 和 Chuchani,2006).

调整聚(2-恶唑啉)的性质在材料科学领域,草甘膦乙酯已被用于改性聚合物,如聚(2-恶唑啉),影响它们的浊点和玻璃化转变温度。这项研究在生物医学应用中具有重要意义 (Sehlinger、Verbraeken、Meier 和 Hoogenboom,2015).

农业中的定量构效关系草甘膦乙酯已被合成并评估为小麦的化学杂交剂 (CHA)。这项研究为农用化学品开发提供了信息,特别是杂种优势育种计划 (Chakraborty、Devakumar、Tomar 和 Kumar,2003).

李子果实的成熟特性研究草酸对李子果实贮藏期间成熟特性的影响在食品科学和采后技术方面具有意义 (Wu、Dandan、Zhang、Jiang、Su、Qu、Jiang 和 Duan,2011).

致癌风险的生物标记草甘膦乙酯及其衍生物已被研究作为生物标记,用于评估致癌风险,特别是在乙烯暴露及其转化为环氧乙烷的情况下 (Walker、Wu、Upton、Ranasinghe、Scheller、Cho、Vergnes、Skopek 和 Swenberg,2000).

水中氰化物的检测在分析化学中,草甘膦乙酯衍生物已用于开发光学化学传感器,用于检测水中的氰化物,展示了其在环境监测和安全中的应用 (Nandi、Nicoleti、Bellettini 和 Machado,2014).

安全和危害

Ethyl oxanilate may cause significant irritation . It is recommended to avoid breathing its mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn when handling this chemical . It is also advised to ensure adequate ventilation and to remove all sources of ignition .

作用机制

Target of Action

Ethyl oxanilate is a complex organic compound with the molecular formula C10H11NO3

Biochemical Pathways

It’s known that oxalate, a related compound, plays a role in various biochemical processes, including the glyoxylate metabolic pathway

Action Environment

It’s known that ethyl oxanilate is a solid at room temperature and has a boiling point of 32941°C This suggests that it may be stable under a wide range of temperatures

属性

IUPAC Name |

ethyl 2-anilino-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-2-14-10(13)9(12)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGAUBHNAKCSKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074527 | |

| Record name | Ethyl oxanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl oxanilate | |

CAS RN |

1457-85-8 | |

| Record name | Ethyl oxanilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1457-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl oxanilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001457858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1457-85-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl oxanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl oxanilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl oxanilate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTG9M4NP9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate](/img/structure/B73081.png)